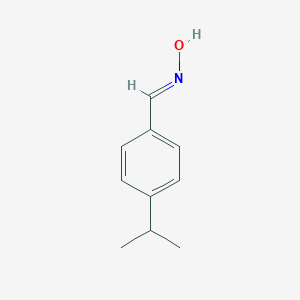

4-(Isopropyl)benzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKXBDITZDURNJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-80-0 | |

| Record name | 4-(Isopropyl)benzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(isopropyl)benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isopropyl Benzaldehyde Oxime and Its Derivatives

Direct Condensation Approaches

The most common and straightforward method for synthesizing 4-(isopropyl)benzaldehyde oxime involves the direct condensation of 4-(isopropyl)benzaldehyde with a hydroxylamine (B1172632) salt. This approach is widely utilized due to its reliability and relatively simple execution.

Reaction of 4-(Isopropyl)benzaldehyde with Hydroxylamine

The fundamental reaction for the synthesis of this compound is the condensation of 4-(isopropyl)benzaldehyde with hydroxylamine hydrochloride. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby facilitating the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the aldehyde. Common bases used for this purpose include sodium acetate (B1210297) and sodium hydroxide. researchgate.net

Catalytic Enhancements and Conditions for Oxime Formation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

| Catalyst | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|

| Sodium Acetate (NaOAc) | Ethanol (B145695)/Water | 85-90 | 2-3 hours |

| Bismuth(III) Oxide (Bi₂O₃) | Solvent-free | 85-90 | 15-20 minutes |

| Sodium Hydroxide (NaOH) | Methanol | 75-80 | 1 hour |

Data sourced from a comparative study of catalytic efficiency. researchgate.net

Solvent Effects and Reaction Parameter Optimization

The choice of solvent plays a crucial role in the synthesis of this compound, affecting both reaction kinetics and product purity. researchgate.net Polar protic solvents, such as ethanol/water mixtures, are commonly employed to dissolve the reactants. researchgate.net Interestingly, solvent-free conditions, particularly with grinding, have been shown to significantly reduce reaction times. researchgate.net Furthermore, research on the synthesis of other aryl oximes has demonstrated that using mineral water as a solvent can enhance reaction rates due to the presence of dissolved salts that can facilitate the reaction.

Optimization of reaction parameters is key to maximizing yield and purity. This includes controlling the stoichiometry of the reactants, with a slight excess of hydroxylamine hydrochloride often used to ensure complete conversion of the aldehyde. researchgate.net Temperature is another critical parameter; while some reactions are conducted at room temperature, others may require heating to proceed at a reasonable rate. researchgate.netresearchgate.net

Stereoselective Synthesis of (E)- and (Z)-Isomers and Control Mechanisms

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The synthesis of a specific isomer often requires carefully controlled reaction conditions. Generally, the direct condensation of aldehydes with hydroxylamine leads to a mixture of (E) and (Z) isomers, with the (E) isomer often being the thermodynamically more stable product. researchgate.net

The selective synthesis of the (E)-isomer can be achieved by treating a mixture of the (E) and (Z) isomers with a protic or Lewis acid under anhydrous conditions. This process leads to the precipitation of the more stable (E)-isomer as an immonium complex, which can then be neutralized to yield the pure (E)-oxime. mdpi.com

Conversely, obtaining the (Z)-isomer, which is often the kinetic product, can be more challenging. One general method for accessing (Z)-isomers of aryl oximes involves the photoisomerization of the more stable (E)-isomer using visible-light-mediated energy transfer catalysis. organic-chemistry.org The stability and interconversion of the isomers can also be influenced by temperature and the presence of catalysts. researchgate.net

Table 2: Conditions for Stereoselective Synthesis of Aryl Oxime Isomers

| Isomer | Method | Key Conditions |

|---|---|---|

| (E)-Isomer | Acid-catalyzed isomerization | Treatment of E/Z mixture with a protic or Lewis acid in an anhydrous organic solvent. |

| (Z)-Isomer | Photoisomerization | Visible-light-mediated energy transfer (EnT) catalysis on the (E)-isomer. |

These are general methods applicable to aryl oximes and can be adapted for this compound. mdpi.comorganic-chemistry.org

Alternative Pathways for Oxime Moiety Generation

Beyond direct condensation, alternative synthetic routes to the oxime functionality have been developed, often employing metal catalysts to achieve the transformation under different conditions or from different starting materials.

Metal-Mediated and Catalyzed Formation of Oximes

Metal catalysts can facilitate the synthesis of oximes through various mechanisms. One notable example is the ruthenium-catalyzed synthesis of aldoximes directly from alcohols. In this process, a ruthenium pincer catalyst oxidizes the alcohol to the corresponding aldehyde in situ, which then condenses with hydroxylamine hydrochloride to form the oxime. researchgate.net This method provides an alternative starting point for the synthesis of this compound, beginning with 4-isopropylbenzyl alcohol.

Another innovative approach involves a one-pot synthesis of aldoximes from alkenes. This process utilizes a rhodium-catalyzed hydroformylation of the alkene to generate the aldehyde intermediate, which then reacts with hydroxylamine in the same reaction vessel. rsc.org This strategy could potentially be applied to synthesize this compound starting from an appropriate alkene precursor. These metal-catalyzed methods offer advantages in terms of atom economy and the ability to use different starting materials.

Synthesis of O-Substituted Derivatives of this compound

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of O-substituted compounds with diverse properties and applications.

The formation of oxime ethers through O-alkylation and O-arylation is a common transformation.

O-Alkylation : Direct O-alkylation can be achieved by reacting the oxime with alkyl halides in the presence of a base. nih.gov For instance, treating an oxime with a base like potassium carbonate in a solvent such as DMF, followed by the addition of an alkyl bromide, yields the corresponding O-alkylated product. nih.gov Heteropolyacids have also been used as catalysts for the O-alkylation of oximes with alcohols. rsc.org Studies on related pyrimidine (B1678525) systems have shown that direct alkylation with alkyl halides can sometimes lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate and conditions. nih.gov

O-Arylation : Palladium-catalyzed cross-coupling reactions are effective for the O-arylation of oximes. organic-chemistry.org Using a hydroxylamine equivalent like ethyl acetohydroximate, aryl halides (chlorides, bromides, and iodides) can be coupled to form O-aryl ethers. organic-chemistry.org The success of this reaction often relies on the use of bulky biarylphosphine ligands, which facilitate the C-O bond formation under mild conditions. organic-chemistry.org This method provides access to O-arylhydroxylamines that can be further transformed. organic-chemistry.orgorganic-chemistry.org

The hydroxyl group of an oxime can be converted into an ester functionality. A facile method for the esterification of aldoximes involves using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org This reaction proceeds at room temperature and offers a simple purification process. organic-chemistry.org Oxime esters are considered important intermediates in organic synthesis. ijprajournal.com

The synthesis of oxime ethers, as discussed under O-alkylation, is a pivotal derivatization. An alternative approach to direct alkylation is the reaction of a hydroxybenzaldehyde, such as 4-hydroxybenzaldehyde, with a ketoxime O-ether in the presence of an acid catalyst like sulfuric acid. google.com This transoximation reaction yields the desired hydroxybenzaldoxime O-ether. google.com

| Derivative Type | Synthetic Method | Reagents and Conditions |

| O-Alkyl Ether | Direct Alkylation | Alkyl halide, K₂CO₃, DMF nih.gov |

| O-Alkyl Ether | Catalytic Alkylation | Alcohol, Heteropolyacid catalyst, DMC rsc.org |

| O-Aryl Ether | Pd-Catalyzed Arylation | Aryl halide, Pd catalyst, Bulky phosphine (B1218219) ligand organic-chemistry.org |

| O-Acyl Ester | EDCI Coupling | Carboxylic acid, EDCI, DMAP organic-chemistry.org |

| O-Alkyl Ether | Transoximation | Ketoxime O-ether, Acid catalyst (e.g., H₂SO₄) google.com |

The table above outlines common methods for the synthesis of O-substituted derivatives of oximes.

Modern synthetic techniques like mechanochemistry and microwave irradiation offer green, efficient alternatives to conventional heating methods for synthesizing oximes and their derivatives. ijprajournal.comijsr.net These methods often lead to shorter reaction times, higher yields, and easier work-up procedures. nih.govarkat-usa.org

Mechanochemical Synthesis : The solvent-free synthesis of oximes can be achieved by grinding the parent aldehyde with hydroxylamine hydrochloride and a base (e.g., NaOH or Na₂CO₃) in a mortar or a ball mill. mdpi.comresearchgate.net This approach minimizes risk, especially compared to solution-phase reactions with hydroxylamine, and often results in almost complete conversion to the oxime. researchgate.netmdpi.com For some indole-3-carboxaldehyde (B46971) oximes, this method has been shown to influence the ratio of syn and anti isomers, a key aspect of stereocontrol. mdpi.com

Microwave Synthesis : Microwave-assisted synthesis has been successfully applied to the formation of oximes and their derivatives. ijsr.netscirp.org The reaction of an aldehyde or ketone with hydroxylamine can be significantly accelerated, reducing reaction times from hours to minutes. ijsr.netnih.gov This technique has been used to prepare various oxime derivatives, including those of chalcones and pyridoxal. ijsr.netnih.gov The rapid and uniform heating provided by microwaves can enhance reaction rates and yields, and in the synthesis of multivalent glycoconjugates, it has been shown to ensure complete substitution where conventional methods might struggle. nih.gov The efficiency of microwave-assisted synthesis makes it an attractive method for creating libraries of derivatives for further study. arkat-usa.org

Chemical Reactivity and Transformations of 4 Isopropyl Benzaldehyde Oxime

Rearrangement Reactions

Rearrangement reactions of 4-(isopropyl)benzaldehyde oxime, particularly the Beckmann rearrangement, are pivotal in converting the oxime into corresponding amides. This transformation involves the migration of a group from the carbon to the nitrogen atom of the oxime.

Beckmann Rearrangement: Mechanism and Product Formation

The Beckmann rearrangement of this compound results in the formation of 4-(isopropyl)benzamide. This acid-catalyzed reaction proceeds through a series of well-defined steps. wikipedia.orgbyjus.com The reaction is initiated by the protonation of the hydroxyl group of the oxime, which creates a good leaving group (water). masterorganicchemistry.comyoutube.com Subsequently, the group that is in the anti-periplanar position to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion. wikipedia.orgyoutube.com This is followed by the attack of a water molecule on the electrophilic carbon of the nitrilium ion. wikipedia.org Finally, deprotonation and tautomerization yield the stable amide product, 4-(isopropyl)benzamide. byjus.com

The stereochemistry of the oxime is a critical factor in the Beckmann rearrangement. The group that migrates is the one that is trans (anti) to the hydroxyl group. youtube.comorganic-chemistry.org For aldoximes like this compound, this stereospecificity can be influenced by the reaction conditions. While the rearrangement is stereospecific in the gas phase, it may proceed without stereospecificity in solution. wikipedia.org

A non-classical variant of the Beckmann rearrangement can be achieved through visible-light photocatalysis. This method allows for the isomerization of the thermodynamically favored E-oxime to the Z-oxime. This photoisomerization enables a subsequent Beckmann rearrangement where an alkyl group can migrate preferentially over an aryl group, reversing the typical regioselectivity. nih.govacs.orgnih.gov

Catalysis in Beckmann Rearrangement

Various catalysts can be employed to facilitate the Beckmann rearrangement under milder conditions than traditional strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org The development of more efficient and greener catalytic systems is an active area of research. rsc.org

Nickel Salts: Nickel salts have been shown to catalyze the Beckmann rearrangement of oximes to amides. wikipedia.org For instance, a nickel pincer complex has been reported to be an effective bifunctional catalyst for the conversion of nitrate (B79036) salts into oximes, which can then undergo further transformations. researchgate.netresearchgate.net

Photocatalysis: Visible-light photocatalysis offers a mild and efficient alternative for promoting the Beckmann rearrangement. researchgate.net Organic dyes, such as BODIPY, can act as photocatalysts, initiating the rearrangement under visible light irradiation. wikipedia.orgresearchgate.net This approach often involves the generation of an iminoxyl radical intermediate. researchgate.net Another strategy involves a one-pot protocol for photocatalyzed oxime isomerization followed by the Beckmann rearrangement, which can lead to non-classical rearrangement products with high regioselectivity. nih.govacs.orgnih.govthieme-connect.com This has been demonstrated with secondary alkyl groups like isopropyl, which migrate preferentially to yield benzamides in good yields. nih.gov

Reduction Reactions

The reduction of the oxime group in this compound is a key transformation for the synthesis of the corresponding primary amine, 4-(isopropyl)benzylamine.

Selective Reduction to Amines

The selective reduction of this compound to 4-(isopropyl)benzylamine can be achieved using various reducing agents. byjus.com Common reagents for this transformation include sodium borohydride (B1222165). The reduction of oximes to primary amines is a fundamental reaction in organic synthesis. byjus.com It is important to control the reaction conditions to avoid over-reduction or side reactions. In some cases, the reduction of oximes can lead to hydroxylamines, but specific methods are required to achieve this selectively, as the N-O bond is prone to cleavage. nih.gov

Hydrogenation Methodologies using Supported Catalysts

Catalytic hydrogenation is a widely used and efficient method for the reduction of oximes to amines. This technique often employs supported metal catalysts. A study has reported the use of copper nanoparticles on charcoal as an effective catalyst for the selective reduction of oximes with sodium borohydride under reflux conditions, affording high yields of the corresponding amines. shirazu.ac.irresearchgate.net Another highly active heterogeneous catalyst based on palladium has been developed for the hydrogenation of oximes to primary amines using hydrogen gas at atmospheric pressure in water, demonstrating excellent reusability. researchgate.net

Oxidation Reactions

The oxidation of aldoximes can lead to various products depending on the reaction conditions and the oxidizing agent used. The oxidation of 4-(isopropyl)benzaldehyde itself, the precursor to the oxime, to cumic acid using a Pt/Al2O3 catalyst in a continuous flow system has been reported. researchgate.net

Under photoinduced electron-transfer conditions, substituted benzaldehyde (B42025) oximes can react to form both the corresponding aldehyde and nitrile. nih.gov The formation of the aldehyde proceeds through an iminoxyl radical intermediate. The formation of the nitrile is thought to occur via an iminoyl radical. nih.gov The presence of electron-accepting substituents on the benzene (B151609) ring tends to favor the formation of the nitrile. nih.gov

Conversion to Nitro Compounds

The oxidation of aldoximes to their corresponding nitro compounds is a significant transformation in organic synthesis. While the direct oxidation of this compound is not extensively detailed in the provided research, general methods for the conversion of oximes to nitro compounds are well-established. For instance, a common approach involves the oxidation of the oxime group. One documented method for aliphatic ketoximes involves a sequence via bromonitroso and bromonitro intermediates to yield secondary nitroalkanes. researchgate.net This suggests that similar oxidative strategies could be applied to aromatic aldoximes like this compound to yield the corresponding nitroalkane, 1-isopropyl-4-(nitromethyl)benzene. Another approach involves the use of potent oxidizing agents that can effectively convert the C=N-OH group into a nitro group. researchgate.net

Furthermore, nitro compounds themselves can be precursors to oximes, indicating the reversible nature of this chemical space under different conditions. scielo.br A tandem double acylation/rearrangement reaction of aliphatic nitro compounds can produce α-acyloxy oxime esters, highlighting the intricate relationship between these two functional groups. rsc.org

Dehydration Reactions

The dehydration of aldoximes is a direct and environmentally benign route to synthesizing nitriles, with water being the only byproduct. nih.gov This transformation is particularly efficient for converting this compound into 4-isopropylbenzonitrile (B76856). A variety of dehydrating agents and catalytic systems have been developed for this purpose.

One effective method involves heating the aldoxime with an acid salt, such as sodium bisulfate, in a suitable solvent like xylene. google.com This process is generally conducted at elevated temperatures, typically between 80 to 200°C, and results in high yields of the corresponding organic nitrile. google.com Another modern and efficient approach utilizes a simple iron salt as a catalyst. nih.gov This iron-catalyzed dehydration proceeds effectively without the need for other reagents or nitrile-based solvents, which are often required in other catalytic systems. nih.gov The reaction is applicable to a wide range of aldoximes and can even be performed as a one-pot synthesis starting from the corresponding aldehyde. nih.gov The general reaction is analogous to the dehydration of benzaldehyde oxime to benzonitrile. wikipedia.org

| Method | Reagent/Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Acid Salt Dehydration | Sodium Bisulfate | Heating (80-200°C) in xylene | Simple procedure, high yield | google.com |

| Iron-Catalyzed Dehydration | Iron Salt (e.g., FeCl₃) | Heating, nitrile-free media | Environmentally benign, avoids nitrile solvents | nih.gov |

Functional Group Interconversions and Derivatives

Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability. thieme-connect.de Consequently, the efficient regeneration of the parent carbonyl compound from the oxime is a crucial step in many synthetic pathways. scielo.br For this compound, this involves hydrolysis to yield 4-isopropylbenzaldehyde (B89865). nih.govwikipedia.org

A variety of methods, broadly classified as hydrolytic, oxidative, and reductive, are available for this deoximation reaction. scielo.brthieme-connect.de A particularly rapid and efficient oxidative method involves the use of N-bromophthalimide (NBPI) in acetone-water under microwave irradiation. scielo.br This procedure is notable for its high yields and selectivity; it does not over-oxidize the regenerated aldehyde to a carboxylic acid and is tolerant of other functional groups like alcohols. scielo.br

| Method | Reagent | Conditions | Product from this compound | Reference |

|---|---|---|---|---|

| Oxidative Hydrolysis | N-Bromophthalimide (NBPI) | Acetone/Water, Microwave Irradiation | 4-Isopropylbenzaldehyde | scielo.br |

| General Hydrolysis | Various (acid, base, salt catalysts) | Varies with reagent | 4-Isopropylbenzaldehyde | thieme-connect.de |

The oxime group can undergo halogenation at the carbon atom. For instance, benzaldehyde oxime reacts with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to produce benzohydroximoyl chloride. wikipedia.org By analogy, this compound is expected to react similarly with NCS to yield 4-(isopropyl)benzohydroximoyl chloride. In this reaction, the hydrogen atom attached to the carbon of the C=NOH group is substituted by a chlorine atom.

N-halosuccinimides are versatile halogenating agents. researchgate.net The reactivity of NCS is enhanced by its ability to engage in halogen bonding, which can facilitate the cleavage of the N-Cl bond and promote halogen transfer. nih.gov The choice of halogenating agent (N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) can influence the reaction's feasibility, with factors like electronegativity and the polarizability of the N-X bond playing crucial roles. researchgate.net

| Reactant | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde oxime | N-Chlorosuccinimide (NCS) | DMF | Benzohydroximoyl chloride | wikipedia.org |

A modern application of oxime chemistry involves their use as precursors for iminyl radicals. This is typically achieved through the fragmentation of the N-O bond in activated oxime derivatives. nih.govnih.gov The process can be initiated by visible light photoredox catalysis or by thermal means. nih.govnih.gov

To make the N-O bond more susceptible to cleavage, the hydroxyl group of the oxime is typically converted into a better leaving group. For example, O-acyl or O-aryl oxime ethers are common precursors. nih.gov One study demonstrated the use of O-perfluoropyridin-4-yl oximes as efficient iminyl radical precursors under both photocatalytic and thermal conditions. nih.gov The generated iminyl radical is a valuable intermediate for various C-C bond-forming reactions, such as additions to arenes (Minisci-type reactions) or alkenes. nih.govnih.gov Following the radical reaction, the nitrogen atom is often incorporated into the final product as a nitrile group.

For this compound, derivatization to an appropriate O-substituted ether would allow it to serve as a precursor to the 4-(isopropyl)phenyliminyl radical. The subsequent radical cascade reactions would lead to the formation of complex molecules containing the 4-isopropylphenyl moiety and a nitrile function. nih.gov

Cycloaddition Reactions (e.g., [2+2]-cycloadditions)

While [2+2]-cycloadditions are not characteristic of aldoximes, this compound is a precursor for a significant class of cycloaddition reactions known as 1,3-dipolar cycloadditions. This transformation is one of the most powerful methods for constructing five-membered heterocycles. chesci.comwikipedia.org The reaction does not involve the oxime directly but proceeds via an intermediate nitrile oxide.

The process begins with the in situ generation of 4-isopropylbenzonitrile oxide from this compound. This is typically achieved through oxidation, often using mild oxidizing agents like sodium hypochlorite (B82951) or through electrochemical methods. chemrxiv.org The resulting 4-isopropylbenzonitrile oxide is a reactive 1,3-dipole.

The general scheme for the 1,3-dipolar cycloaddition is as follows:

Nitrile Oxide Formation: The oxime is oxidized to form the corresponding nitrile oxide.

Cycloaddition: The nitrile oxide reacts with a dipolarophile (e.g., an alkene) to form the five-membered ring.

Below is a table detailing a representative 1,3-dipolar cycloaddition reaction.

| Reactant A (Dipole Precursor) | Reactant B (Dipolarophile) | Key Reagents/Conditions | Product | Yield |

| This compound | Styrene | NaOCl (bleach), CH₂Cl₂ | 3-(4-Isopropylphenyl)-5-phenyl-4,5-dihydro-1,2-oxazole (a 2-isoxazoline) | Good to High |

Table 1: Representative 1,3-Dipolar Cycloaddition of this compound. Yields are typically high for these reactions based on analogous systems described in the literature.

Role in Advanced Organic and Organometallic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. 4-(Isopropyl)benzaldehyde oxime serves as a key starting material for the construction of numerous nitrogen-containing ring systems.

Synthesis of Pyrroles

Pyrroles are a class of five-membered aromatic heterocycles integral to many biologically active molecules, including heme and various alkaloids. While direct one-step syntheses from simple aldoximes are uncommon, multi-step strategies utilizing the oxime functionality are well-established. One such method involves the conversion of O-allyl oximes into O-vinyl oximes through an iridium-catalyzed isomerization. nih.gov These O-vinyl oxime ethers subsequently undergo a facile nih.govnih.gov-sigmatropic rearrangement to generate 1,4-imino aldehyde intermediates, which then cyclize via a Paal-Knorr type reaction to furnish the substituted pyrrole (B145914) ring. nih.gov Applying this sequence, this compound can be first allylated and then subjected to this rearrangement-cyclization cascade to yield 2-aryl-substituted pyrroles.

Another established route is the Trofimov reaction, which typically involves the reaction of ketoximes with acetylenes in a superbasic medium like KOH/DMSO. While originally focused on ketoximes, related methodologies can be adapted for aldoximes, providing a pathway to N-vinylpyrroles and other substituted derivatives.

Formation of Pyridines and Dihydropyridines

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction that constructs the 1,4-dihydropyridine (B1200194) (DHP) core, a scaffold found in numerous cardiovascular drugs. nih.gov The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org 4-(Isopropyl)benzaldehyde, the parent aldehyde of the title oxime, is an ideal substrate for this reaction, yielding 4-(4-isopropylphenyl)-1,4-dihydropyridine derivatives. nih.gov The resulting DHPs can then be aromatized to the corresponding pyridine (B92270) derivatives through oxidation. organic-chemistry.org

Table 1: Hantzsch Synthesis of 1,4-Dihydropyridines using 4-Isopropylbenzaldehyde (B89865)

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Product Type | Reference |

| 4-Isopropylbenzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation | 4-(4-isopropylphenyl)-1,4-dihydropyridine | wikipedia.org |

| 4-Isopropylbenzaldehyde | Methyl Acetoacetate (2 eq.) | Ammonia | Reflux in ethanol (B145695) | 4-(4-isopropylphenyl)-1,4-dihydropyridine | nih.gov |

| 4-Isopropylbenzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | Phenylboronic Acid | 4-(4-isopropylphenyl)-1,4-dihydropyridine | organic-chemistry.org |

More direct routes to pyridines from oximes have also been developed. A metal-free protocol using a combination of iodine and triethylamine (B128534) can trigger the cyclization of oximes to form 2-aryl-substituted pyridines with broad functional group tolerance. organic-chemistry.org

Construction of Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structures in medicinal chemistry that can improve pharmacokinetic properties. rsc.org The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine or oxime and an alkene, is one of the most direct methods for synthesizing the azetidine (B1206935) ring. rsc.orgorganic-chemistry.org Recent advancements have enabled this reaction to proceed using visible-light-mediated energy transfer, successfully employing acyclic oximes. nih.govresearchgate.netchemrxiv.org In this process, a photocatalyst excites the oxime to its triplet state, which then undergoes the [2+2] cycloaddition with an alkene partner. nih.gov This methodology allows for the direct conversion of substrates like this compound into highly functionalized azetidine derivatives. nih.gov

Table 2: Synthesis of Azetidines via Aza Paternò-Büchi Reaction

| Oxime Substrate | Alkene Substrate | Reaction Type | Conditions | Product | Reference |

| Acyclic Oxime | Unactivated Alkene | Intramolecular [2+2] Cycloaddition | Visible light, Photocatalyst (e.g., 2-MeOTx) | Bicyclic Azetidine | nih.gov |

| Acyclic Oxime | Unactivated Alkene | Intermolecular [2+2] Cycloaddition | Visible light, Triplet Energy Transfer | Monocyclic Azetidine | nih.govchemrxiv.org |

Synthesis of Quinazolines

Quinazolines are bicyclic heterocycles composed of fused benzene (B151609) and pyrimidine (B1678525) rings, forming the core of many pharmacologically active compounds. Oxime derivatives are effective precursors for this ring system. One notable method involves a microwave-promoted, free-radical-based reaction of O-phenyl oximes with various aldehydes in the presence of zinc chloride (ZnCl₂). organic-chemistry.org This approach allows for the rapid and convenient synthesis of functionalized quinazolines.

Another powerful technique is the photochemical synthesis of quinazolines from [2-(methyleneamino)phenyl]methanone oximes. researchgate.net Irradiation of the oxime precursor induces a six-electron electrocyclic ring closure, which is followed by the loss of a water molecule to yield the aromatic quinazoline (B50416) product. researchgate.net

Production of Heterocyclic N-Oxides

Heterocyclic N-oxides are versatile synthetic intermediates that can be used to introduce functionality into heteroaromatic rings. thieme-connect.descripps.edu The synthesis of quinazoline 3-oxides, for instance, can be achieved through the reaction of 2-aminobenzaldoxime derivatives with benzaldehydes. nih.govresearchgate.net The reaction proceeds via nucleophilic addition of the amino-oxime to the aldehyde, followed by an in situ cyclocondensation to form an intermediate 1,2-dihydroquinazoline 3-oxide, which can be subsequently aromatized. nih.gov This strategy highlights a direct route where an oxime functionality is integral to the formation of the final N-oxide product.

Pyridine N-oxides can also be prepared in multi-step sequences that may involve oxime intermediates. For example, a pyridine ring constructed using methods described previously (Section 4.1.2) can be oxidized using reagents like m-CPBA or hydrogen peroxide to yield the corresponding pyridine N-oxide. scripps.edusemanticscholar.org These N-oxides can then be further functionalized.

Synthetic Utility for Other Nitrogenous Structures

Beyond its role in forming heterocyclic rings, this compound is a precursor to other fundamental nitrogen-containing structures through well-established chemical transformations.

One of the most common reactions of aldoximes is the Beckmann rearrangement , which converts the oxime into a substituted amide under acidic conditions. wikipedia.orgorganic-chemistry.org Catalysts such as sulfuric acid, polyphosphoric acid, or cyanuric chloride can promote this rearrangement. wikipedia.org For this compound, this reaction breaks the C=N bond and facilitates the migration of the aryl group to the nitrogen atom, ultimately yielding 4-(Isopropyl)benzamide after hydrolysis of the intermediate nitrilium ion. wikipedia.orgmasterorganicchemistry.com

Another key transformation is the reduction of the oxime group to form a primary amine. This can be accomplished using various reducing agents. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165), often in the presence of transition metal salts such as copper(II) sulfate (B86663) or nickel(II) chloride, are effective for this purpose. researchgate.net This reaction converts this compound into 4-(Isopropyl)benzylamine , a valuable primary amine intermediate for further synthetic applications.

Table 3: Key Transformations of this compound

| Reaction | Reagents/Catalyst | Product | Reference |

| Beckmann Rearrangement | H₂SO₄ or Polyphosphoric Acid | 4-(Isopropyl)benzamide | wikipedia.org |

| Reduction | NaBH₄ / Copper(II) Sulfate | 4-(Isopropyl)benzylamine | |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 4-(Isopropyl)benzylamine | |

| Hydrolysis | Acid (e.g., HCl) | 4-(Isopropyl)benzaldehyde |

Preparation of Nitrones

This compound serves as a direct precursor in the synthesis of nitrones, which are important 1,3-dipoles in organic synthesis. The general methodology for converting aldehydes into nitrones involves a condensation reaction with a hydroxylamine (B1172632) derivative. nih.gov

Detailed research into the synthesis of nucleobase-derived nitrones outlines a standard procedure that can be applied to 4-(isopropyl)benzaldehyde. nih.gov The process involves reacting the aldehyde with N-methylhydroxylamine hydrochloride in an ethanol solution, with sodium carbonate acting as a base. nih.gov The reaction is typically conducted at room temperature and proceeds over several hours to yield the corresponding nitrone. nih.gov In the case of other acyclic nitrones, analysis has shown that these reactions tend to produce the Z-isomer as the stable product. nih.gov

These resulting nitrones are highly valuable intermediates, primarily for their use in 1,3-dipolar cycloaddition reactions. researchgate.net This type of reaction is a powerful tool for constructing five-membered heterocyclic rings, such as isoxazolidines, which are key structural motifs in many biologically active compounds. researchgate.net

| Reactant | Reagent | Base | Solvent | Typical Conditions | Source |

|---|---|---|---|---|---|

| Aldehyde (e.g., 4-isopropylbenzaldehyde) | N-methylhydroxylamine hydrochloride | Sodium Carbonate | Ethanol | Room temperature, 4 hours | nih.gov |

Ligand Chemistry and Metal Complexation

The oxime functional group of this compound contains both nitrogen and oxygen atoms with lone pairs of electrons, making it an effective ligand for coordinating with metal ions. This capability places it within the broader class of Schiff base-type ligands, which are renowned for their importance in coordination chemistry. Schiff bases derived from the parent aldehyde, cuminaldehyde (4-isopropylbenzaldehyde), are recognized as excellent chelating agents that readily form stable complexes with a majority of metal ions. The biological and chemical properties of these parent compounds are often significantly enhanced upon formation of such metal complexes.

Coordination Chemistry and Chelate Formation

The coordination of this compound with a metal center typically involves its oxime group. The nitrogen and oxygen atoms can act as donor sites, allowing the molecule to function as a bidentate ligand. This dual-point attachment leads to the formation of a stable five-membered ring structure with the metal ion, a process known as chelation.

The formation of stable metal complexes with Schiff bases derived from cuminaldehyde has been well-documented. These complexes, which exhibit defined geometries such as square-planar or tetrahedral, serve as a strong precedent for the expected behavior of this compound. The resulting complexes are often non-electrolytic in nature. Spectroscopic methods, including IR and UV-Vis analysis, are critical for characterizing the coordination mode and geometry of these metal complexes.

| Ligand Feature | Description | Potential Coordination Mode | Source |

|---|---|---|---|

| Donor Atoms | Nitrogen and Oxygen of the oxime group (-C=N-OH) | Bidentate | |

| Chelation | Forms a stable ring structure with a central metal ion | Chelating Ligand |

Role in Transition Metal Catalysis and Metal-Mediated Transformations

While direct catalytic applications of this compound complexes are a niche area of study, the broader family of Schiff base metal complexes is known for its catalytic prowess. Metal complexes derived from cuminaldehyde Schiff bases have demonstrated significant potential, suggesting that complexes of the oxime could exhibit similar activities.

Furthermore, the synthetic transformations enabled by this compound are relevant to metal-mediated processes. Nitrones, which are synthesized from the oxime, are key reactants in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These reactions can be significantly influenced or catalyzed by the presence of metal catalysts, which can control the stereochemical outcome of the cycloaddition. researchgate.net The development of these catalytic systems, sometimes employing modern green chemistry approaches like the use of ionic liquids, represents a key direction in the field. researchgate.net The enhancement of biological activity upon the formation of metal complexes also points to their potential role in biomedical applications, where metal-mediated processes are fundamental.

| Application Area | Description | Mechanism | Source |

|---|---|---|---|

| Precursor to Dipolar Cycloaddition Reactants | The oxime is converted to a nitrone, which undergoes 1,3-dipolar cycloaddition. | Metal catalysts can be used to control the stereoselectivity of the cycloaddition reaction. | researchgate.net |

| Bio-organometallic Chemistry | Metal complexes of related Schiff bases show enhanced biological activities (e.g., antimicrobial, antifungal). | The metal center can mediate interactions with biological targets. |

Theoretical and Computational Chemistry Studies of 4 Isopropyl Benzaldehyde Oxime

Electronic Structure and Molecular Orbital Analysis

Theoretical and computational chemistry provides profound insights into the intrinsic properties of molecules. For 4-(Isopropyl)benzaldehyde oxime, these methods elucidate its electronic characteristics, reactivity, and behavior at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized geometry of a molecule, which corresponds to its most stable, lowest-energy conformation. For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict key structural parameters. nih.gov

The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. This optimized structure is crucial for accurately calculating other molecular properties. nih.gov For instance, DFT calculations on related benzaldehyde (B42025) oximes have shown that the optimized geometric parameters are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov Variations in calculated dihedral angles, particularly around flexible substituent groups, can reveal conformational possibilities. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Benzaldehyde Oxime Derivatives (Illustrative) (Note: This table presents typical data for related compounds as a reference for the parameters that would be calculated for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=N | ~1.28 | C-C=N: ~120 | C-C-C=N: ~180 (for planarity) |

| N-O | ~1.40 | C=N-O: ~110 | C-C=N-O: ~180 (for E-isomer) |

The electronic reactivity of a molecule is often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. physchemres.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. researchgate.net DFT calculations are the standard method for simulating these orbital energies. nih.gov For related oxime compounds, these calculations demonstrate that charge transfer is possible within the molecule, influencing its reactivity. biointerfaceresearch.com

Table 2: Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

Analysis of atomic charge distribution provides a map of the electrostatic potential (MEP) of a molecule, revealing its electron density. This analysis is crucial for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. The MEP maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.govnih.gov

In this compound, the oxygen and nitrogen atoms of the oxime group are expected to be electron-rich centers, exhibiting negative electrostatic potential. The hydrogen atom of the hydroxyl group and the carbon atom of the C=N bond would likely show positive electrostatic potential. This distribution is fundamental to the molecule's ability to form hydrogen bonds and interact with other reagents. nih.gov

For this compound, the presence of the polar C=N and N-O bonds, along with the hydroxyl group, ensures a significant dipole moment. The exact value and direction of the net dipole moment would be determined by the vector sum of all individual bond dipoles. libretexts.org The (E) and (Z) isomers of the oxime are expected to have different dipole moments due to their different spatial arrangements of atoms. For example, the related (E)-4-isopropylbenzaldehyde oxime has a reported dipole moment of 1.17 D. stenutz.eu Computational methods can precisely calculate the magnitude and direction of this dipole, offering a quantitative assessment of the molecule's polarity.

Conformational Analysis and Stereochemical Considerations

The spatial arrangement of atoms and the existence of stereoisomers are defining features of this compound's chemistry.

The carbon-nitrogen double bond (C=N) in oximes does not allow for free rotation, leading to the possibility of geometric isomerism. In the case of this compound, this results in two stereoisomers: (E) and (Z). The nomenclature describes the orientation of the hydroxyl (-OH) group relative to the substituent on the carbon atom (the isopropyl-substituted phenyl group).

(E)-isomer (anti): The hydroxyl group is on the opposite side of the double bond from the aromatic ring.

(Z)-isomer (syn): The hydroxyl group is on the same side of the double bond as the aromatic ring.

The synthesis of aldoximes often results in a mixture of (E) and (Z) isomers. sigmaaldrich.com The relative stability and the ratio of these isomers can be influenced by reaction conditions such as temperature and the specific reagents used. researchgate.net For many benzaldehyde oximes, the (E) isomer is generally more stable due to reduced steric hindrance between the hydroxyl group and the aromatic ring. nih.gov Computational studies can quantify the energy difference between the (E) and (Z) isomers, predicting their relative populations at equilibrium. The CAS number for the general compound is 13372-80-0, while the (Z)-isomer has a specific CAS number of 3717-18-8, indicating that both forms are recognized and can be distinguished.

Influence of the Isopropyl Group on Molecular Conformation

The primary conformational variable associated with the isopropyl substituent is the dihedral angle defined by the C-C(H)-C bonds of the isopropyl group relative to the plane of the benzene (B151609) ring. Due to steric hindrance between the methyl groups of the isopropyl substituent and the ortho hydrogens of the benzene ring, free rotation around the C(aryl)-C(isopropyl) bond is restricted. Theoretical calculations suggest that the most stable conformation is one where the C-H bond of the isopropyl group is perpendicular to the plane of the aromatic ring. This arrangement minimizes van der Waals repulsions.

Furthermore, the oxime group itself can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The presence of the para-isopropyl group can influence the relative stability of these isomers. While the electronic effect of the alkyl group is weakly electron-donating, its primary influence is steric. In the case of this compound, the (E)-isomer is generally favored as it places the hydroxyl group away from the bulky isopropyl group, minimizing steric clash.

Table 1: Calculated Conformational Data for 4-(substituted)benzaldehyde Derivatives

| Substituent | Dihedral Angle (Aryl-Cα-Cβ-H) (°) | Relative Energy (kcal/mol) |

| H | N/A | 0 |

| CH3 | 0, 60, 90 | 0.0, 0.6, 1.2 |

| CH(CH3)2 | 90 | 0 |

| C(CH3)3 | 90 | 0 |

Note: Data is illustrative and based on general principles of substituted benzenes.

Spectroscopic Characterization for Structural and Conformational Analysis (Theoretical Basis)

Theoretical calculations are instrumental in the spectroscopic characterization of this compound, providing a foundational understanding for interpreting experimental data.

Vibrational Frequency Analysis (e.g., IR)

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) spectrum of this compound. elixirpublishers.com These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. elixirpublishers.com By correlating the calculated spectrum with experimental data, a detailed assignment of the spectral bands can be achieved.

The calculated IR spectrum of this compound is expected to exhibit characteristic vibrational modes. The O-H stretching vibration of the oxime group is predicted to appear in the region of 3200-3400 cm⁻¹. researchgate.net The C=N stretching vibration, a key characteristic of the oxime functional group, is anticipated in the 1620-1680 cm⁻¹ range. researchgate.net The presence of the isopropyl group will introduce C-H stretching and bending vibrations. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are predicted to be in the 2850-3000 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch | 3200 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch | 1620 - 1680 |

| C=C aromatic stretch | 1450 - 1600 |

| C-H bend (isopropyl) | 1365 - 1385 |

| N-O stretch | 930 - 960 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for predicting the ¹H and ¹³C NMR chemical shifts of this compound. nih.govrsc.orgresearchgate.net These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the structural elucidation and assignment of resonances. nih.govrsc.orgresearchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the different protons in the molecule. The oxime proton (-NOH) is expected to be a singlet in the downfield region, typically between δ 8.0 and 11.5 ppm. The aldehydic proton (-CH=N) would also appear as a singlet, generally in the range of δ 7.5-8.5 ppm. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution, with chemical shifts influenced by the electron-donating isopropyl group and the electron-withdrawing oxime group. The isopropyl protons will present as a septet for the CH group and a doublet for the two methyl groups.

For the ¹³C NMR spectrum, the carbon of the C=N bond is predicted to have a chemical shift in the range of δ 145-155 ppm. The carbons of the benzene ring will show distinct signals based on their position relative to the substituents. The carbons of the isopropyl group will appear in the upfield region of the spectrum.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| CH=N | 8.15 | 8.11 | 150.5 | 150.8 |

| NOH | 9.50 | 11.38 | - | - |

| Ar-H (ortho to CH=N) | 7.55 | 7.58 | 127.0 | 127.2 |

| Ar-H (ortho to isopropyl) | 7.28 | 7.30 | 129.5 | 129.8 |

| CH (isopropyl) | 3.00 | 2.95 | 34.2 | 34.1 |

| CH₃ (isopropyl) | 1.25 | 1.24 | 23.8 | 23.9 |

Note: Predicted values are illustrative and based on DFT calculations of similar structures. Experimental values are typical and may vary with solvent and other conditions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides significant insights into the reaction mechanisms involving this compound, particularly for rearrangements and other transformations.

Transition State Characterization and Energy Barriers

A prominent reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide under acidic conditions. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgbyjus.com Computational chemistry can be employed to model this reaction for this compound. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, followed by the migration of the aryl group to the electron-deficient nitrogen atom, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.com

Theoretical calculations can characterize the geometry of the transition state for the aryl migration step. This transition state is expected to feature an elongated N-O bond and a partially formed C-N bond with the migrating aryl group. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the rearrangement can be determined. For aldoximes, this barrier is influenced by the electronic nature of the migrating group. The electron-donating isopropyl group at the para-position is expected to stabilize the transition state, thereby lowering the energy barrier for the rearrangement compared to unsubstituted benzaldehyde oxime.

Table 4: Calculated Energy Barriers for the Beckmann Rearrangement of Substituted Benzaldehyde Oximes

| Substituent | Reaction | Calculated Activation Energy (kcal/mol) |

| H | Beckmann Rearrangement | 25-30 |

| p-CH(CH3)2 | Beckmann Rearrangement | 22-27 |

| p-NO2 | Beckmann Rearrangement | 30-35 |

Note: Values are estimates based on computational studies of related systems.

Computational Validation of Reaction Pathways

Computational modeling serves as a powerful tool to validate proposed reaction pathways for this compound. By calculating the potential energy surface for a given reaction, different possible pathways can be compared to identify the most energetically favorable route.

In the context of the Beckmann rearrangement, computational studies can confirm that the concerted migration of the aryl group and cleavage of the N-O bond is the operative pathway. masterorganicchemistry.comwikipedia.org Alternative stepwise mechanisms, such as those involving the formation of a discrete nitrene intermediate, can be shown to be energetically less favorable.

Furthermore, computational chemistry can explore competing reaction pathways. For instance, under certain conditions, aldoximes can undergo dehydration to form nitriles. wikipedia.org Theoretical calculations can model the transition state for this elimination reaction and compare its energy barrier to that of the Beckmann rearrangement. This allows for the prediction of reaction conditions that would favor one product over the other. For this compound, the presence of the electron-donating isopropyl group may influence the relative rates of these competing pathways.

Advanced Applications in Specialized Chemical Fields Excluding Prohibited Information

Agricultural Chemistry Research

4-(Isopropyl)benzaldehyde oxime and its related structures are subjects of significant interest in the agricultural sector. The parent aldehyde, 4-isopropylbenzaldehyde (B89865) (cuminaldehyde), is a natural component of essential oils and is recognized for its biological activities, which provides a foundation for exploring the potential of its oxime derivative. nih.govnih.gov The oxime functional group is a key feature in many biologically active compounds, and its incorporation can lead to enhanced or novel properties. mdpi.com

Development of Herbicidal Chemical Entities

The search for new herbicides with improved efficacy and novel modes of action is a continuous effort in agricultural science. Oxime ethers, which can be synthesized from this compound, represent a promising class of compounds in this field. nih.gov Research has demonstrated that derivatives of benzaldehyde (B42025) O-alkyloximes possess phytotoxic activity. nih.gov

Key research findings include:

Photoresponsive Herbicides: Scientists have designed (E)/(Z)-verbenone oxime ethers with the goal of creating photoresponsive herbicides, whose activity could be diminished by light, thereby reducing environmental persistence. nih.gov This approach highlights the utility of the oxime ether group as a trigger switch. nih.gov

Structure-Activity Relationship: The introduction of specific atoms onto the benzene (B151609) ring of benzaldehyde O-alkyloximes, such as fluorine or bromine, has been shown to enhance their phytotoxic activity. nih.gov

Efficacy against Weeds: In preliminary screenings, certain oxime ether derivatives have exhibited herbicidal effects that are comparable to or better than the commercial herbicide flumioxazin (B1672886) when tested against weeds like Brassica campestris and Echinochloa crusgalli. nih.gov

| Target Weed Species | Active Compound Class | Research Finding |

| Brassica campestris | (E)/(Z)-verbenone oxime ethers | Activity comparable to or better than commercial herbicide flumioxazin. nih.gov |

| Echinochloa crusgalli | (E)/(Z)-verbenone oxime ethers | Activity comparable to or better than commercial herbicide flumioxazin. nih.gov |

| Various Broadleaf & Grass Species | O-Isobutenyl oxalylhydroxamate | Moderate herbicidal activity observed. researchgate.net |

Formulation of Fungicidal Agents

The oxime moiety is a constituent of several established antifungal agents, and research continues to explore new derivatives for improved or broader-spectrum activity. mdpi.com The precursor to this compound, cuminaldehyde, is structurally similar to thymol (B1683141) and is known to disrupt cellular processes in fungi, suggesting a strong potential for its derivatives in fungicide development. researchgate.net

Key research findings include:

Broad-Spectrum Activity: Oxime ethers have been developed as compounds with a wide spectrum of antifungal activity. mdpi.com

Mechanism of Action: Benzaldehydes, the parent compounds of oximes like this compound, can exhibit potent antifungal activity by disrupting the cellular antioxidation systems of fungal pathogens. nih.gov

High Efficacy: In specific studies, oxime ether derivatives have demonstrated high fungicidal activity (90% efficacy) against pathogens like Septoria nodorum, which affects wheat. mdpi.com

Potent Derivatives: New tricyclic oxime derivatives based on the natural product sampangine (B1681430) have shown excellent inhibitory activity against critical fungal pathogens such as Cryptococcus neoformans and Candida albicans. nih.gov

| Fungal Pathogen | Compound Class | Key Research Finding |

| Septoria nodorum | Oxime ethers | A derivative showed 90% fungicidal activity at a concentration of 0.05%. mdpi.com |

| Cryptococcus neoformans | Tricyclic oxime derivatives | A derivative (WZ-2) showed excellent inhibitory activity with a MIC80 of 0.016 µg/mL. nih.gov |

| Candida albicans | Tricyclic oxime derivatives | A derivative (WZ-2) acted synergistically with fluconazole (B54011) to treat resistant strains. nih.gov |

| Various Fungi | Benzaldehydes | Disrupts cellular antioxidation, leading to fungal growth inhibition. nih.gov |

Exploration as Insecticidal Agents

Derivatives of this compound are being investigated as potential insecticides, building upon the known insecticidal properties of its chemical precursors. nih.gov Cuminaldehyde (4-isopropylbenzaldehyde) itself is a component of various essential oils and has demonstrated insecticidal effects. nih.govnih.gov Benzaldehyde has also been confirmed to have insecticidal activity against pests like the greater wax moth (Galleria mellonella). researchgate.net

Key research findings include:

Oxime Ester Derivatives: A study involving the synthesis of nineteen oxime ester derivatives showed that most of them displayed moderate to high insecticidal activities against the diamondback moth (Plutella xylostella) and the green peach aphid (Myzus persicae). nih.gov

Enhanced Potency: Some of the synthesized oxime ester derivatives exhibited higher biological activity than the reference insecticide, pyriproxyfen (B1678527). For instance, compound 5j in the study showed an 87.5% insecticidal activity rate against Myzus persicae, compared to 68.3% for pyriproxyfen at the same concentration. nih.gov

Ovicidal Activity: The same study found that several of the oxime ester derivatives had 100% ovicidal activity against the cotton bollworm (Helicoverpa armigera) eggs at a concentration of 600 µg/mL. nih.gov

| Target Pest | Compound Class | Efficacy |

| Myzus persicae (Green Peach Aphid) | Oxime ester derivative (5j ) | 87.5% insecticidal activity at 600 µg/mL. nih.gov |

| Plutella xylostella (Diamondback Moth) | Oxime ester derivatives | Moderate to high insecticidal activity. nih.gov |

| Helicoverpa armigera (Cotton Bollworm) | Oxime ester derivatives (5j, 5o, 5p, 5q, 5s ) | 100% ovicidal activity at 600 µg/mL. nih.gov |

| Galleria mellonella (Greater Wax Moth) | Benzaldehyde | 100% insect mortality observed at 8 mM. researchgate.net |

Investigation as Plant Growth Regulators

Beyond pest and weed control, oxime derivatives are also being explored for their ability to modulate plant growth. Benzaldehyde O-alkyloximes, a class of compounds directly derivable from this compound, have been specifically studied for this purpose. nih.gov

These compounds have been found to exhibit activity similar to that of abscisic acid, a natural plant hormone that regulates various aspects of plant development and stress responses. The research indicated that these oximes could inhibit key physiological processes in plants. nih.gov

| Biological Activity | Active Compound Class | Observed Effect |

| Germination Inhibition | Benzaldehyde O-alkyloximes | Exhibited inhibitory effects on the germination of higher plants. nih.gov |

| Root Growth Inhibition | Benzaldehyde O-alkyloximes | Showed inhibition of root growth. nih.gov |

| Transpiration Inhibition | Benzaldehyde O-alkyloximes | Demonstrated inhibition of transpiration; 4-bromobenzaldehyde (B125591) O-carboxylmethyloxime was most active. nih.gov |

| α-Amylase Induction Inhibition | Benzaldehyde O-alkyloximes | Inhibited GA3-induced α-amylase induction in embryoless barley seeds. nih.gov |

Materials Science Applications

In the field of materials science, the chemical functionalities offered by this compound make it a valuable building block. The aldehyde group (or its oxime equivalent) can participate in specific chemical reactions, allowing it to be incorporated into larger macromolecular structures. researchgate.net

Polymer Modifiers and Functionalized Polymeric Material Synthesis

This compound can serve as a monomer or a chemical modifier for the synthesis of functionalized polymers. The benzaldehyde moiety is particularly useful for creating polymers through reactions like Schiff base formation, which is a reversible reaction between an aldehyde and an amine. researchgate.net This chemistry is instrumental in developing materials such as self-healing hydrogels. researchgate.net

The oxime group itself is a reactive intermediate that can be used for further chemical transformations, making it a useful handle in polymer synthesis and modification. The incorporation of the 4-isopropylbenzaldehyde unit into a polymer backbone can alter the material's properties, such as hydrophobicity and thermal stability, or introduce specific functionalities for advanced applications.

| Polymer Synthesis/Modification Technique | Role of Benzaldehyde/Oxime Functionality | Resulting Material/Application |

| Schiff Base Reaction | Aldehyde group reacts with amine-functionalized polymers. | Formation of self-healing and pH-sensitive hydrogels for biomedical applications. researchgate.net |

| Carbodiimide Chemistry | Aldehyde-containing molecules are coupled to polymers. | Synthesis of benzaldehyde-functionalized polymers. researchgate.net |

| Oxime Click Chemistry | The oxime group provides a reactive site for efficient and specific ligation reactions. | Creation of functionalized polymeric materials with tailored properties. |

Adsorbents and Sequestering Agents for Metal Ions

The oxime functional group (C=N-OH) is well-established as an effective ligand for coordinating with a variety of metal ions. This capability allows oxime-containing compounds, including this compound, to act as potent adsorbents and sequestering agents. The nitrogen and oxygen atoms of the oxime group can form stable chelate complexes with metal ions, effectively removing them from solutions.

General applications of oximes in this field include:

Selective Metal Analysis: Dimethylglyoxime, a simple dioxime, is a classic reagent used for the quantitative analysis of nickel. wikipedia.org

Hydrometallurgy: Salicylaldoxime and its derivatives are employed as chelators in hydrometallurgical processes for extracting metals like copper. wikipedia.org

Environmental Remediation: Polymers functionalized with amidoxime (B1450833) groups have been developed to capture trace amounts of uranium from seawater. wikipedia.org

While direct studies on this compound for metal sequestration are not extensively documented in the provided results, its structural features suggest significant potential. The presence of the oxime group provides the necessary functionality for metal chelation. wikipedia.org Furthermore, research on structurally similar ligands derived from 4-isopropyl benzaldehyde, such as semi- and thiosemicarbazones, has shown their ability to form stable complexes with transition metals like Manganese (Mn(II)) and Iron (Fe(III)). journalijar.com This indicates that the core chemical structure is amenable to creating effective metal-coordinating agents.

The potential chelation activity of this compound with various metal ions is summarized in the table below, based on the known reactivity of the oxime functional group.

| Metal Ion | Potential for Chelation | Basis of Potential |

| Nickel (Ni²⁺) | High | Well-established reactivity of oximes with nickel. wikipedia.org |

| Copper (Cu²⁺) | High | Use of similar oxime-based ligands in hydrometallurgy. wikipedia.org |

| Iron (Fe³⁺) | Moderate to High | Demonstrated complexation with related thiosemicarbazone ligands. journalijar.com |

| Manganese (Mn²⁺) | Moderate | Demonstrated complexation with related thiosemicarbazone ligands. journalijar.com |

| Heavy Metals (e.g., Cd²⁺) | Moderate | General chelating properties of oxime-containing compounds. researchgate.net |

Integration into Dynamic Covalent Materials and Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing materials to be adaptive, self-healing, and recyclable. The oxime functional group is a key player in DCC due to its ability to form reversible linkages through condensation reactions with aldehydes or through exchange reactions. nih.govresearchgate.net

This compound can serve as a building block for such advanced materials. The reversible formation of oxime ethers or oxime-carbamates allows for the creation of dynamic polymers. pku.edu.cnresearchgate.net

Key Features and Applications:

Switchable Reactivity: The dynamic nature of the oxime bond can be controlled, for example, by pH. In strongly acidic conditions, the bond becomes dynamic and reversible, allowing for error-checking during the self-assembly of complex molecular architectures like catenanes. nih.gov In neutral conditions, the bond becomes stable, locking the structure in place. nih.gov

Healable and Recyclable Polymers: A significant application is the development of poly(oxime-urethanes) (POUs). pku.edu.cn These polymers are synthesized from multifunctional oximes and isocyanates. The resulting oxime-carbamate linkages are reversible at elevated temperatures (around 100 °C), which allows the cross-linked material to be reprocessed and healed without the need for catalysts. pku.edu.cn This process relies on a thermally stimulated transcarbamoylation reaction. pku.edu.cn

Hydrogels and Biomedical Materials: The pH-sensitive nature of imine-type bonds, including oximes, makes them suitable for creating dynamic hydrogels for applications in tissue engineering, drug delivery, and biosensors. researchgate.netrsc.org

The integration of this compound into these systems would impart specific properties based on its aromatic and isopropyl-substituted structure, potentially influencing the solubility, thermal stability, and mechanical properties of the resulting dynamic polymers.

Potential Components in Organic Electronics and Photovoltaic Materials (via structural analogy)

While not yet a mainstream component, this compound possesses structural features that suggest potential for use in organic electronics and photovoltaics. This potential is largely based on structural analogy to existing materials in these fields.

Structural and Functional Rationale:

Conjugated Aromatic System: The core structure contains a benzene ring, which is a fundamental building block in many organic semiconductor materials. The π-conjugated system is essential for charge transport.

Tunable Electronic Properties: The oxime group can be chemically modified. For instance, it can be converted into other functional groups or used to extend the conjugation of the molecule, thereby tuning its electronic properties, such as the HOMO/LUMO energy levels.

Precursor to Radical Species: Oximes can be precursors to stable N-oxyl radicals. beilstein-journals.org These types of organic radicals are being investigated for applications in the development of novel organic magnetic materials. beilstein-journals.org

Photonic Properties: Schiff bases, a class of compounds that includes oximes, are known to possess unique optical and structural properties that can be suitable for photonic applications. researchgate.net

The development of materials for organic electronics often involves the synthesis of molecules with tailored donor-acceptor properties. The this compound scaffold could serve as a starting point for creating more complex molecules with specific electronic and optical characteristics required for devices like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs).

Medicinal Chemistry Applications (as Synthetic Intermediates and Pharmacophores)

This compound is a compound of significant interest in medicinal chemistry, where it can function both as a versatile synthetic intermediate and as a core structural motif (pharmacophore) in bioactive molecules. ontosight.ai

Role as Intermediates in Drug Synthesis Pathways

A synthetic intermediate is a molecule that is the product of one reaction step and the reactant for the next in a multi-step synthesis. This compound is a valuable intermediate because its oxime group can be readily transformed into other functional groups. ontosight.ai

Key Synthetic Transformations and Applications:

Reduction to Amines: The oxime group can be reduced to form the corresponding primary amine, 4-(isopropyl)benzylamine. This amine can then be used to build more complex molecules.

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form the corresponding amide, 4-(isopropyl)benzamide. wikipedia.org Amides are a cornerstone of many pharmaceutical structures.

Building Block for Heterocycles: The reactive nature of the oxime group makes it a precursor for synthesizing various heterocyclic compounds, which are prevalent in drug molecules.

Precursor for Bioactive Molecules: The parent aldehyde, cuminaldehyde, is a known starting material for molecules with therapeutic potential. For example, adducts derived from the structurally similar 4-isobutylbenzaldehyde (B42465) have shown antibacterial activity, highlighting the value of this molecular scaffold as a starting point for drug discovery. The oxime is a direct, first-generation derivative of the aldehyde, positioning it as a key intermediate in these synthetic pathways. ontosight.ai

The use of such intermediates is fundamental to modern drug development, allowing for the systematic construction of complex molecules with desired pharmacological properties, such as the synthesis of fentanyl analogues from piperidine-based intermediates. researchgate.net

Chemical Reactivators for Acetylcholinesterase Inhibition

One of the most significant and well-studied applications of oximes in medicine is their use as antidotes for poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides. wikipedia.org These toxic agents work by covalently binding to and inhibiting the enzyme acetylcholinesterase (AChE), leading to a toxic accumulation of the neurotransmitter acetylcholine. mmsl.czjove.com

Mechanism of Action:

Enzyme Reactivation: Oxime-based drugs function as AChE reactivators. mmsl.cznih.gov The nucleophilic oxime group attacks the phosphorus atom of the OP compound that is bound to the enzyme's active site. jove.com

Restoration of Function: This reaction forms an oxime-phosphonate complex, which then splits away from the enzyme, regenerating the active AChE and restoring its normal physiological function of breaking down acetylcholine. jove.comnih.gov

While this compound itself is not a marketed drug, it represents a scaffold that can be used to design novel AChE reactivators. The effectiveness of an oxime reactivator is highly dependent on its specific chemical structure. mmsl.cz FDA-approved reactivators like pralidoxime (B1201516) are synthesized from their corresponding aldehydes, demonstrating a clear synthetic path from compounds like 4-isopropylbenzaldehyde to potentially therapeutic oximes. nih.gov

| Oxime Reactivator | Structural Class | Application |

| Pralidoxime (2-PAM) | Mono-pyridinium oxime | Antidote for organophosphate poisoning. nih.govnih.gov |

| Obidoxime | Bis-pyridinium oxime | Antidote for organophosphate poisoning. nih.gov |

| HI-6 | Bis-pyridinium oxime | Antidote for organophosphate poisoning. nih.govnih.gov |

| Potential Derivatives | Substituted benzaldehyde oxime | Research into new reactivators with broader efficacy. mmsl.cz |

Development of Antibacterial Scaffolds (e.g., oxime-based cephalosporins as a class)

The oxime moiety is an important pharmacophore in the field of antibiotics, particularly within the cephalosporin (B10832234) class. nih.gov Cephalosporins are β-lactam antibiotics that are critical in fighting bacterial infections. The inclusion of an oxime group in their structure has led to a new generation of drugs with improved efficacy and a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Examples of FDA-Approved Oxime-Based Cephalosporins:

Cefuroxime

Ceftizoxime

Cefpodoxime

Cefmenoxime

In these antibiotics, the oxime group is not directly involved in the β-lactam's core mechanism of inhibiting bacterial cell wall synthesis. Instead, it modifies the molecule's properties, such as its stability against bacterial enzymes (β-lactamases) and its ability to penetrate the bacterial outer membrane.

Given this precedent, this compound serves as a valuable starting point or scaffold for designing new antibacterial agents. Research has shown that even simple derivatives of related aldehydes, such as metal complexes of 4-isopropyl benzaldehyde thiosemicarbazone, exhibit antibacterial properties. journalijar.com This suggests that the 4-isopropylphenyl moiety, when combined with a group like an oxime, can be a promising scaffold for the development of novel antibacterial compounds.

Design of Antifungal Chemical Structures